REACTION_SMILES
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[Cl:22][CH:23]([Cl:24])[CH3:25].[P:17]([Cl:18])([Cl:19])([Cl:20])=[O:21].[s:1]1[cH:2][c:3](-[c:6]2[n:7][nH:8][c:9](=[O:16])[c:10]3[cH:11][cH:12][cH:13][cH:14][c:15]23)[cH:4][cH:5]1>>[s:1]1[cH:2][c:3](-[c:6]2[n:7][n:8][c:9]([Cl:19])[c:10]3[cH:11][cH:12][cH:13][cH:14][c:15]23)[cH:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1[nH]nc(-c2ccsc2)c2ccccc12
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Name
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Type
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product
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Smiles
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Clc1nnc(-c2ccsc2)c2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |